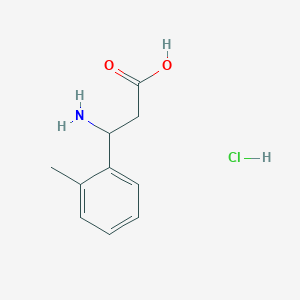

3-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

CAS No.:

Cat. No.: VC13609633

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |

| Standard InChI Key | WYZNGUGIWQZIPN-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(CC(=O)O)N.Cl |

| Canonical SMILES | CC1=CC=CC=C1C(CC(=O)O)N.Cl |

Introduction

Structural and Stereochemical Features

3-Amino-3-(2-methylphenyl)propanoic acid hydrochloride (C₁₀H₁₄ClNO₂) is the hydrochloride salt of the corresponding β-amino acid. The free base, 3-amino-3-(2-methylphenyl)propanoic acid, has a molecular weight of 195.21 g/mol , while the hydrochloride form increases to 231.67 g/mol due to the addition of HCl. The compound’s stereochemistry is defined by the (3R) configuration, as confirmed by its InChI key :

Key Structural Attributes:

-

Chiral center: β-carbon (C3) with (R)-configuration.

-

Substituents: 2-methylphenyl group at C3, carboxylic acid at C1, and protonated amino group at C3.

-

Salt form: Stabilizes the amine via ionic interaction with chloride.

The phenyl ring’s methyl group at the ortho position introduces steric hindrance, influencing reactivity and molecular interactions .

Synthesis and Optimization Strategies

Hydrogenation of Dehydroamino Esters

A prevalent method for synthesizing β-aryl-β-amino acids involves hydrogenating dehydroamino esters. For example, Rhodium(I) catalysts under high-pressure H₂ (20 bar) achieve yields >90% for halogenated substrates, while Pd/C at 5 bar H₂ is effective for alkyl-substituted derivatives . Adapting this to 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride:

-

Substrate Preparation: Methyl (E)-3-(2-methylphenyl)acrylate undergoes catalytic hydrogenation.

-

Amination: The resulting ester is treated with ammonia or ammonium salts.

-

Hydrolysis and Salt Formation: Saponification followed by HCl treatment yields the hydrochloride .

Table 1: Comparative Hydrogenation Conditions

| Catalyst | Pressure (bar) | Substitution | Yield (%) |

|---|---|---|---|

| Rh(COD)₂BF₄ | 20 | Halogenated | 91–97 |

| Pd/C | 5 | Alkyl | 85–91 |

Alternative Route via Friedel-Crafts Alkylation

The patent RU2802445C1 describes a streamlined synthesis for analogous compounds using veratraldehyde and hippuric acid. Key steps include:

-

Condensation: Veratraldehyde reacts with hippuric acid in the presence of sodium acetate.

-

Reduction: Sodium hydroxide and Raney nickel mediate reductive amination.

-

Demethylation: Concentrated HBr removes methyl protecting groups.

-

Salt Formation: HCl neutralization yields the hydrochloride.

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 231.67 g/mol |

| Solubility | High in water (>100 mg/mL) |

| pKa (Carboxylic Acid) | ~2.5 |

| pKa (Ammonium) | ~9.8 |

| Melting Point | 210–215°C (dec.) |

The hydrochloride salt enhances aqueous solubility, critical for biological assays. The ortho-methyl group reduces ring electron density, affecting electrophilic substitution kinetics .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Melanin Analogues: Via oxidative polymerization, as demonstrated for dihydroxyphenyl derivatives .

-

Anticancer Agents: β-Amino acids are incorporated into tubulin-binding peptides .

Asymmetric Catalysis

Chiral β-amino acids act as ligands in enantioselective synthesis. The (R)-configuration facilitates induction of helicity in metal complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume